

A Spectroscopic Comparison of 1-Methyl-2-benzimidazolinone and Its Precursors

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Compound of Interest

Compound Name: **1-Methyl-2-benzimidazolinone**

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This guide provides a detailed spectroscopic comparison of the heterocyclic compound **1-Methyl-2-benzimidazolinone** with its common precursors: o-phenylenediamine, N-methyl-o-phenylenediamine, and urea. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource with supporting experimental data and protocols to aid in the identification and characterization of these compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data (^1H NMR, ^{13}C NMR, IR, UV-Vis, and Mass Spectrometry) for **1-Methyl-2-benzimidazolinone** and its precursors. This quantitative data allows for a clear and objective comparison of their spectral properties.

^1H NMR Spectroscopy Data

Table 1: ^1H NMR Chemical Shifts (δ) in ppm

Compound	Proton	Chemical Shift (ppm)	Solvent
1-Methyl-2-benzimidazolinone	-CH ₃	~3.4	DMSO-d ₆
Aromatic-H	~7.0-7.2 (m)	DMSO-d ₆	
-NH	~10.9 (s, br)	DMSO-d ₆	
o-Phenylenediamine	Aromatic-H	~6.6-6.8 (m)	DMSO-d ₆
-NH ₂	~4.5 (s, br)	DMSO-d ₆ [1]	
N-Methyl-o-phenylenediamine	Aromatic-H	~6.8–7.2 (m)	-
-NHCH ₃	~2.8–3.2 (s)	-	
Urea	-NH ₂	~5.6	acetone+DMSO+tetra methylurea[2]

¹³C NMR Spectroscopy Data

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

Compound	Carbon	Chemical Shift (ppm)	Solvent
1-Methyl-2-benzimidazolinone	-CH ₃	~27	DMSO-d ₆
Aromatic C-H	~108, ~121		DMSO-d ₆
Aromatic C (quaternary)	~129		DMSO-d ₆
C=O	~154		DMSO-d ₆
o-Phenylenediamine	Aromatic C-H	~114, ~117	DMSO-d ₆ ^[1]
Aromatic C-N	~135		DMSO-d ₆ ^[1]
Urea	C=O	~160	-[3]

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound	Functional Group	Wavenumber (cm ⁻¹)
1-Methyl-2-benzimidazolinone	N-H stretch	~3200-3400
C=O stretch		~1700
Aromatic C=C stretch		~1600, ~1480
C-N stretch		~1350
o-Phenylenediamine	N-H stretch (asymmetric)	~3384[4]
N-H stretch (symmetric)		~3300
N-H bend		~1630
Aromatic C=C stretch		~1500, ~1461[4]
C-N stretch		~1275[4]
Urea	N-H stretch	3200-3600 (broad, twin peaks) [3]
C=O stretch		~1700[3]
N-H bend		~1600-1650[3]
C-N stretch		~1450, ~1150[3]
Methyl Isocyanate	N=C=O stretch (asymmetric)	~2250-2300
C-N stretch		~1450

UV-Vis Spectroscopy Data

Table 4: UV-Vis Absorption Maxima (λ_{max})

Compound	λ _{max} (nm)	Solvent
1-Methyl-2-benzimidazolinone	Not specified	-
o-Phenylenediamine	198, 236, 284[5]	Acidic mobile phase (pH ≤ 3) [5]
Urea	< 200[6]	Water[6]

Note: Direct UV-Vis measurement of urea can be unreliable for quantification without derivatization.^{[7][8]}

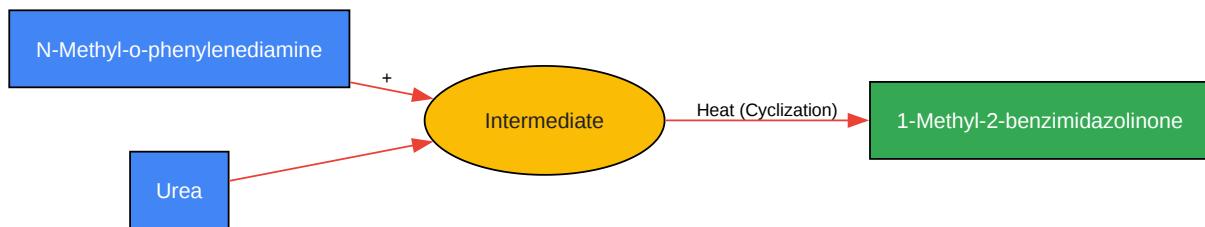
Mass Spectrometry Data

Table 5: Mass-to-Charge Ratios (m/z) of Key Fragments

Compound	Molecular Ion (M ⁺) (m/z)	Key Fragment Ions (m/z)
1-Methyl-2-benzimidazolinone	148	119, 92, 65
o-Phenylenediamine	108	80, 52
N-Methyl-o-phenylenediamine	122	107, 92, 77
Urea	60 ^[3]	44, 43, 17 ^{[3][9]}
Methyl Isocyanate	57	42, 28

Synthetic Pathway and Experimental Workflows

The synthesis of **1-Methyl-2-benzimidazolinone** can be achieved through various routes. A common laboratory method involves the cyclization of a substituted o-phenylenediamine. The following diagram illustrates a typical synthetic pathway.



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Caption: Synthetic route to **1-Methyl-2-benzimidazolinone**.

Experimental Protocols

Synthesis of 1-Methyl-2-benzimidazolinone

A mixture of N-methyl-o-phenylenediamine (1.0 eq.) and urea (1.2 eq.) is heated at 150-160 °C for 2-3 hours. During the reaction, ammonia is evolved. The reaction mixture is then cooled to room temperature, and the solid product is washed with water and recrystallized from ethanol to afford pure **1-Methyl-2-benzimidazolinone**.

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in deuterated solvents (e.g., DMSO-d₆, CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[10]
- **IR Spectroscopy:** Infrared spectra are obtained using an FTIR spectrometer. Solid samples are typically prepared as KBr pellets or analyzed using an ATR (Attenuated Total Reflectance) accessory. Liquid samples can be analyzed as thin films between salt plates.
- **UV-Vis Spectroscopy:** UV-Vis absorption spectra are recorded on a double-beam spectrophotometer. Samples are dissolved in a suitable UV-grade solvent (e.g., ethanol, methanol, or water), and the absorbance is measured over a wavelength range of 200-800 nm.
- **Mass Spectrometry:** Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The samples are introduced into the ion source, and the resulting mass-to-charge ratios of the molecular ion and fragment ions are recorded.

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